molecular formula C22H10O8 B099464 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride CAS No. 17828-53-4

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

Cat. No.: B099464
CAS No.: 17828-53-4
M. Wt: 402.3 g/mol
InChI Key: BBTGUNMUUYNPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride can be synthesized through a multi-step process involving the reaction of hydroquinone with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the dianhydride .

Industrial Production Methods: In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism by which 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride exerts its effects is primarily through its ability to form polyimides. The compound reacts with diamines to form strong, stable polymer chains that exhibit excellent thermal and mechanical properties. These properties make the resulting polyimides suitable for use in high-temperature and high-stress environments .

Comparison with Similar Compounds

Uniqueness: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is unique due to its ability to form polyimides with exceptional thermal stability and mechanical strength. This makes it particularly valuable in applications where high performance is required .

Properties

IUPAC Name

5-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10O8/c23-19-15-7-5-13(9-17(15)21(25)29-19)27-11-1-2-12(4-3-11)28-14-6-8-16-18(10-14)22(26)30-20(16)24/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTGUNMUUYNPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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